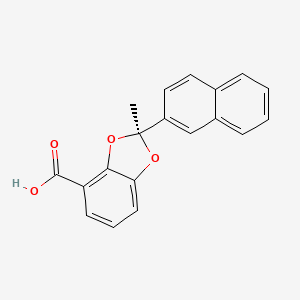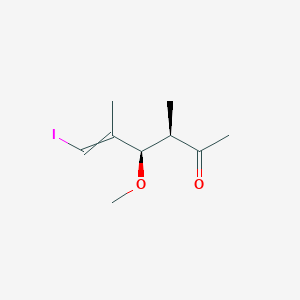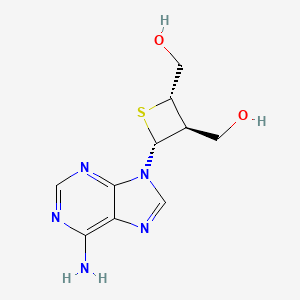![molecular formula C11H11F2N B14254381 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene CAS No. 287973-26-6](/img/structure/B14254381.png)
4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-10-azatricyclo[63102,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the hydrogenation of a precursor compound in the presence of a palladium-carbon catalyst. For example, 1-(4,5-diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be hydrogenated in methanol under hydrogen pressure to yield the desired product . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
4,5-Difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium-carbon catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include methanol as a solvent, hydrogen gas for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene include:
4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: Differing by the presence of nitro groups instead of fluorine atoms.
1-(4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone: A derivative with additional functional groups.
The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
287973-26-6 |
|---|---|
Molekularformel |
C11H11F2N |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H11F2N/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5H2 |
InChI-Schlüssel |
KMIROODCYQMZLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1C3=CC(=C(C=C23)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


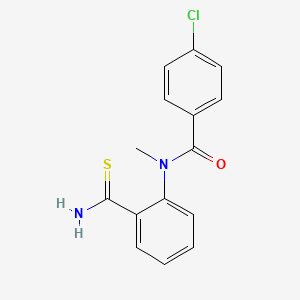
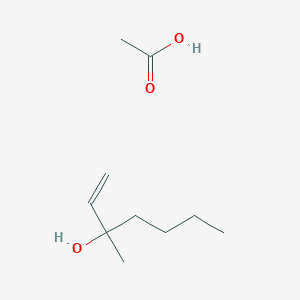

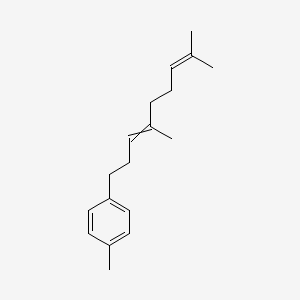
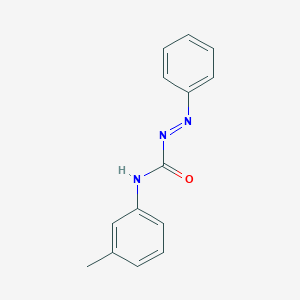
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
